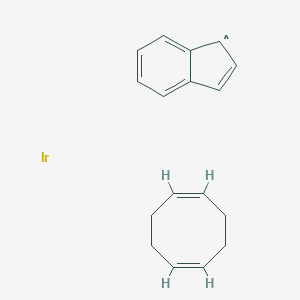

1,5-cyclooctadiene(H5-indenyl)iridium (I)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1,5-Cyclooctadiene)-eta5-indenyl)iridium(I) is a complex organometallic compound featuring iridium as the central metal atom. This compound is known for its unique structure, where the iridium atom is coordinated with both 1,5-cyclooctadiene and eta5-indenyl ligands. It has significant applications in catalysis, particularly in the activation and functionalization of C-H bonds .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-Cyclooctadiene)-eta5-indenyl)iridium(I) typically involves the reaction of iridium precursors with 1,5-cyclooctadiene and eta5-indenyl ligands. One common method includes the use of iridium chloride and sodium cyclooctadiene in the presence of a base, followed by the addition of eta5-indenyl ligand under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the product .

化学反应分析

Ligand Substitution and Coordination Chemistry

The iridium center in this complex exhibits a square-planar geometry, with the η⁵-indenyl ligand and 1,5-cyclooctadiene (COD) occupying two coordination sites. Key substitution reactions include:

-

Displacement of COD by Carbon Monoxide (CO):

Under CO atmosphere, COD ligands are replaced by CO, forming carbonyl derivatives such as [Ir(η⁵-indenyl)(CO)₂] (observed in analogous complexes) . This reaction is critical for generating catalytically active species. -

Reaction with Halogens:

Treatment with halogens (e.g., Cl₂, I₂) leads to oxidative addition, forming Ir(III) species. For example: Ir indenyl COD Cl Ir indenyl COD Cl These intermediates participate in C–H activation reactions .

Indenyl Ligand Migration and Transfer Reactions

The η⁵-indenyl ligand exhibits dynamic behavior in iridium complexes:

-

Migratory Insertion into COD:

Heating the complex induces migration of the indenyl ligand to the COD backbone, forming bicyclic products. This process is facilitated by the lability of the Ir–indenyl bond . -

Transfer to Organic Substrates:

In catalytic cycles, the indenyl ligand can transfer to unsaturated hydrocarbons, enabling C–C bond formation. For example, reactions with alkynes yield indenyl-functionalized alkenes .

Hydrogenation and Transfer Hydrogenation

The complex serves as a precursor for hydrogenation catalysts. When modified with phosphine ligands (e.g., PPh₃), it catalyzes the transfer hydrogenation of ketones and aldehydes with turnover frequencies (TOFs) up to 1,200 h⁻¹ .

| Substrate | Product | TOF (h⁻¹) | Conversion (%) | Ref. |

|---|---|---|---|---|

| Acetophenone | 1-Phenylethanol | 1,200 | 98 | |

| Benzaldehyde | Benzyl alcohol | 950 | 92 |

C–H Borylation

The complex activates aromatic C–H bonds in the presence of B₂pin₂, forming arylboronate esters. The reaction proceeds via oxidative addition at the Ir center .

Vibrational Spectroscopy

Infrared (IR) and Raman studies reveal shifts in ν(C=C) and ν(Ir–C) modes upon coordination (Table 1) :

| Mode | Free COD (cm⁻¹) | Coordinated COD (cm⁻¹) | Shift (%) |

|---|---|---|---|

| ν(C=C) asymmetric | 1,640 | 1,520 | -7.3 |

| ν(Ir–C) | – | 480 | – |

DFT Calculations

Density functional theory (DFT) studies predict:

- The D₂h symmetry is retained in the solid state, while D₂ symmetry is thermodynamically favored in the gas phase (ΔG = −5.6 kcal/mol) .

- Metal-olefin bonding involves σ-donation from COD and π-backdonation from Ir .

Reactivity with Nucleophiles

-

Deprotonation Reactions:

Treatment with strong bases (e.g., KOtBu) deprotonates the indenyl ligand, forming anionic [Ir(η⁴-indenide)(COD)]⁻ species, which are reactive toward electrophiles . -

Cyclopropanation:

Reaction with diazo compounds generates cyclopropane derivatives via carbene transfer .

Stability and Decomposition Pathways

- Thermal Decomposition:

At temperatures >150°C, the complex decomposes to metallic iridium and hydrocarbon byproducts . - Oxidative Degradation:

Exposure to O₂ forms IrO₂ nanoparticles, as confirmed by X-ray diffraction .

Comparative Reactivity with Rhodium Analogues

Iridium complexes exhibit stronger metal-olefin interactions than rhodium counterparts, as evidenced by:

科学研究应用

(1,5-Cyclooctadiene)-eta5-indenyl)iridium(I) has a wide range of applications in scientific research:

作用机制

The mechanism by which (1,5-Cyclooctadiene)-eta5-indenyl)iridium(I) exerts its effects involves the coordination of the iridium center with substrates, facilitating various catalytic transformations. The eta5-indenyl ligand provides stability to the complex, while the 1,5-cyclooctadiene ligand allows for flexibility in binding and activating substrates. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

相似化合物的比较

Similar Compounds

(1,5-Cyclooctadiene)-eta5-tetramethylcyclopentadienyl)iridium(I): Similar in structure but with a different cyclopentadienyl ligand.

(1,5-Cyclooctadiene)-bis(methyldiphenylphosphine)iridium(I): Features phosphine ligands instead of indenyl.

(1,5-Cyclooctadiene)-hexafluoroacetylacetonato)iridium(I): Contains a different acetylacetonato ligand.

Uniqueness

(1,5-Cyclooctadiene)-eta5-indenyl)iridium(I) is unique due to its specific ligand combination, which provides a balance of stability and reactivity. This makes it particularly effective in catalyzing a wide range of organic transformations, setting it apart from other iridium complexes .

生物活性

1,5-Cyclooctadiene(η5-indenyl)iridium(I) (commonly referred to as Ir(I) complex) is a notable organometallic compound that has garnered attention in various fields, including catalysis and medicinal chemistry. Its unique structure, characterized by the coordination of cyclooctadiene and an indenyl ligand to iridium, contributes to its diverse biological activities.

- Molecular Formula : C₁₇H₁₉Ir

- CAS Number : 102525-11-1

- Molecular Weight : 340.27 g/mol

The biological activity of 1,5-cyclooctadiene(η5-indenyl)iridium(I) is primarily attributed to its ability to interact with biological macromolecules and modulate various biochemical pathways. The iridium center can facilitate electron transfer processes, influencing redox reactions within cells. This property is particularly relevant in cancer therapy, where it can induce apoptosis in malignant cells.

Anticancer Properties

Recent studies have highlighted the potential of 1,5-cyclooctadiene(η5-indenyl)iridium(I) as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves:

- Induction of oxidative stress leading to cell death.

- Inhibition of key signaling pathways associated with cell proliferation.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Its effectiveness varies depending on the concentration and the type of microorganism. Key findings include:

- Effective against Gram-positive and Gram-negative bacteria.

- Potential application in developing new antimicrobial agents due to its unique mode of action.

Case Study 1: Cytotoxicity in Cancer Cells

A study published in Journal of Organometallic Chemistry investigated the cytotoxic effects of the Ir(I) complex on human breast cancer cells (MCF-7). The results indicated:

- IC50 Value : 15 µM after 24 hours of exposure.

- Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Mitochondrial apoptosis |

| A549 | 20 | ROS generation |

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of 1,5-cyclooctadiene(η5-indenyl)iridium(I). The compound was tested against various bacterial strains:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 32 µg/mL.

- Escherichia coli : MIC = 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Comparative Analysis with Similar Compounds

When compared to other iridium complexes, such as Ir(III) complexes, the Ir(I) variant exhibits lower toxicity towards normal cells while maintaining high efficacy against cancer cells. This selectivity is crucial for therapeutic applications.

| Compound Type | Toxicity Profile | Efficacy Against Cancer |

|---|---|---|

| Ir(I) Complex | Low | High |

| Ir(III) Complex | Moderate | Moderate |

属性

InChI |

InChI=1S/C9H7.C8H12.Ir/c1-2-5-9-7-3-6-8(9)4-1;1-2-4-6-8-7-5-3-1;/h1-7H;1-2,7-8H,3-6H2;/b;2-1-,8-7-; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWHBOFZCLHZHQ-GHDUESPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=C1.C1=CC=C2[CH]C=CC2=C1.[Ir] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C=C\CC/C=C\C1.C1=CC=C2C(=C1)C=C[CH]2.[Ir] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Ir |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I)?

A1: The molecular formula of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) is C17H19Ir, and its molecular weight is 413.53 g/mol.

Q2: What spectroscopic data is available for characterizing (1,5-Cyclooctadiene)(η5-indenyl)iridium(I)?

A2: (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) can be characterized using various spectroscopic techniques, including:

- NMR Spectroscopy (1H and 13C): Provides information about the compound's structure and dynamics in solution. []

- IR Spectroscopy: Useful for identifying characteristic functional groups and metal-ligand vibrations. [, ]

- X-ray Crystallography: Offers detailed insights into the compound's solid-state structure, bond lengths, and angles. [, , , ]

Q3: What are the main catalytic applications of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) and its derivatives?

A3: (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) complexes, often used as precursors, demonstrate catalytic activity in various reactions:

- Hydrogenation: Notably effective in the hydrogenation of alkenes, ketones, and imines. [, , , , , ]

- C-H Activation: Exhibits potential for activating C-H bonds in organic molecules, enabling further functionalization. [, ]

- Hydroamination: Catalyzes the intramolecular hydroamination of alkenes with amines, offering a route to nitrogen-containing heterocycles. [, ]

Q4: How do the ancillary ligands influence the catalytic activity of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) complexes?

A4: Modifying the ligands attached to the iridium center significantly impacts the catalytic activity and selectivity of these complexes.

- Steric Effects: Bulky ligands can influence substrate binding and reaction pathways. [, , ]

- Electronic Effects: Electron-donating or -withdrawing groups on the ligands can modulate the electron density at the metal center, affecting its reactivity. [, , ]

Q5: What is known about the mechanism of hydrogenation reactions catalyzed by (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) complexes?

A5: While specific mechanisms depend on the substrate and reaction conditions, a general pathway involves:

Q6: How stable is (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) under various conditions?

A6: The stability of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) can vary depending on:

- Atmosphere: It is generally handled under inert atmospheres (nitrogen or argon) to prevent decomposition. []

- Temperature: Sensitivity to elevated temperatures, with decomposition observed upon heating. [, ]

- Solvent: Solubility and stability can be influenced by the choice of solvent. [, , ]

Q7: Have computational methods been employed to study (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) and its reactivity?

A7: Yes, computational studies using Density Functional Theory (DFT) calculations have been instrumental in:

- Understanding electronic structure: Provides insights into the bonding and electronic properties of the complex. [, ]

- Investigating reaction mechanisms: Aids in elucidating reaction pathways and identifying key intermediates. [, ]

- Predicting reactivity: Computational models can guide the design of new catalysts with improved activity and selectivity. []

Q8: Are there specific SHE considerations associated with (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) and its use?

A8: As with many organometallic compounds, handling (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) requires adherence to SHE guidelines:

Q9: Are there alternative catalysts or systems that can perform similar transformations as (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) complexes?

A9: Yes, alternative catalysts exist for various transformations, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。